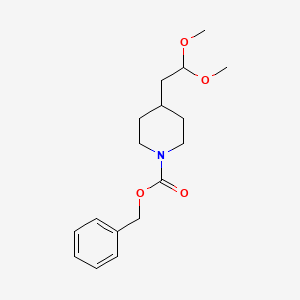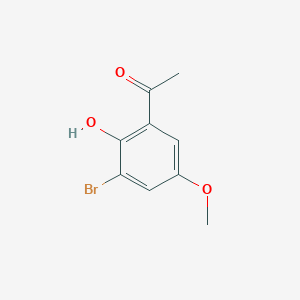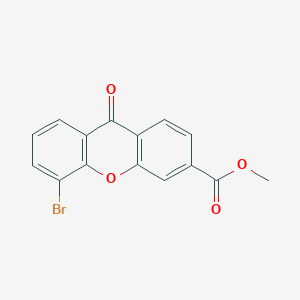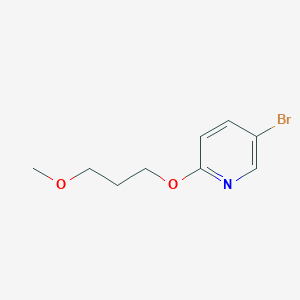
5-Bromo-2-(3-methoxypropoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-methoxypropoxy)pyridine: is an organic compound with the molecular formula C9H12BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a 3-methoxypropoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypropoxy)pyridine typically involves the bromination of 2-(3-methoxypropoxy)pyridine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetonitrile or dioxane, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(3-methoxypropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki Cross-Coupling Reaction: Uses arylboronic acids, palladium catalyst, and a base like potassium phosphate in a solvent such as dioxane.
Nucleophilic Substitution: Uses nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
5-Bromo-2-(3-methoxypropoxy)pyridine has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as anti-thrombolytic and biofilm inhibition properties.
Material Science: Used in the synthesis of novel pyridine-based derivatives for applications in liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methoxypropoxy)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological studies, it may inhibit clot formation by interacting with thrombolytic pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
3-Bromo-5-methoxypyridine: Similar in structure but lacks the 3-methoxypropoxy group.
5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine: Similar but with an additional methoxy group on the pyridine ring.
Uniqueness: 5-Bromo-2-(3-methoxypropoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-2-(3-methoxypropoxy)pyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
RHVHGYPRRDMVMG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


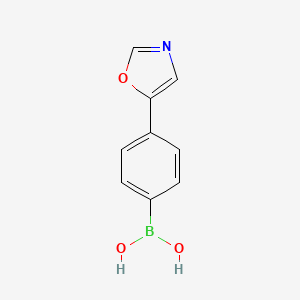
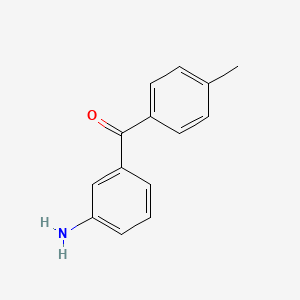
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
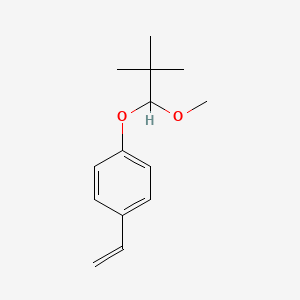
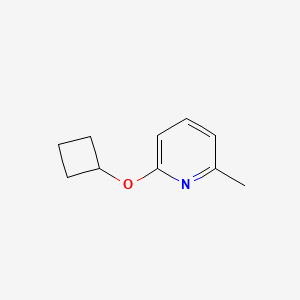

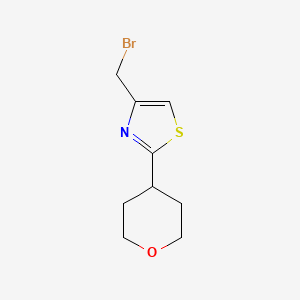
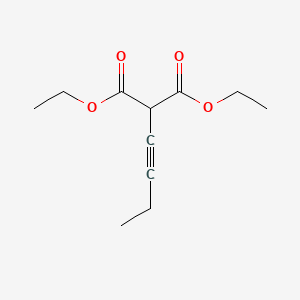
![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

